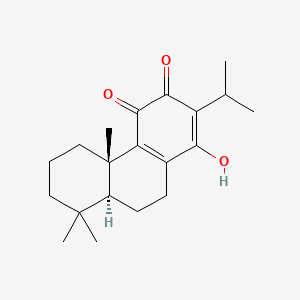

Royleanone

Descripción general

Descripción

Royleanone is a naturally occurring abietane diterpene, predominantly found in the Plectranthus genus of plants. This compound has garnered significant attention due to its diverse biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties . This compound and its derivatives are particularly noted for their potential in overcoming multidrug resistance in cancer therapy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Royleanone can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The primary natural sources are Plectranthus madagascariensis and Plectranthus grandidentatus . Extraction methods involve using solvents like acetone and methanol, followed by purification processes such as high-performance liquid chromatography .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant material, followed by chemical modifications to enhance its bioactivity. Techniques such as maceration, ultrasound-assisted extraction, and supercritical fluid extraction are employed to maximize yield .

Análisis De Reacciones Químicas

Types of Reactions: Royleanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve reagents like acyl chlorides and anhydrides

Major Products: The major products formed from these reactions include derivatives with enhanced cytotoxic and antimicrobial properties. For instance, 6,7-dehydro-12-O-methylthis compound and 7α-acetoxy-6β-hydroxy-12-O-benzoylthis compound are notable derivatives .

Aplicaciones Científicas De Investigación

Extraction Methods

Royleanone can be extracted from Plectranthus grandidentatus using different methods. A recent study compared two extraction techniques: supercritical carbon dioxide extraction and ultrasound-assisted acetonic extraction. The results indicated that the supercritical method yielded 3.6% w/w of this compound with a concentration of 42.7 μg mg, while the ultrasound-assisted method yielded 2.3% w/w with a concentration of 55.2 μg mg . This highlights the importance of extraction technique selection in optimizing yield and purity for further applications.

Cytotoxic Activity

This compound and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, particularly in colon and lung cancers. The following table summarizes key findings on the cytotoxicity of different this compound derivatives:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound 2 | NCI-H460 | 2.7 | 4.3 |

| This compound 4 | NCI-H460 | 1.9 | 3.2 |

| This compound 4 | MRC-5 (Normal) | 2.0 | 1.0 |

| This compound 3 | NCI-H460/R | 2.2 | 1.0 |

The data indicate that this compound derivatives exhibit selective toxicity towards cancer cells while maintaining lower toxicity towards normal cells . This selectivity is crucial for developing effective anticancer therapies that minimize harm to healthy tissues.

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of royleanones is essential for optimizing their pharmacological properties. Studies have shown that substituents at positions 6 and/or 7 on the abietane skeleton enhance cytotoxic effects, especially when they are electron-donating groups . The following points summarize key SAR insights:

- Electron-Donating Groups : Enhance cytotoxicity when positioned at C-6 or C-7.

- Log P Values : Higher cytotoxic effects correlate with substituents having log P values between 2 and 5.

- Molecular Docking Studies : Indicate that aromatic moieties increase binding affinity towards P-glycoprotein, a significant factor in multidrug resistance .

Case Studies

Several case studies demonstrate the therapeutic potential of royleanones:

- Breast Cancer Therapy : Research has focused on the modulation of protein kinase C (PKC) isoforms by royleanones, showing efficacy in activating PKC-δ, which is implicated in breast cancer treatment .

- Colon Cancer : A study highlighted the ability of royleanones to induce apoptosis in colon cancer cells through a PKC-δ-dependent pathway involving caspase-3 activation .

- Multidrug Resistance : The overexpression of P-glycoprotein is a major obstacle in cancer treatment; royleanones have been identified as potential inhibitors of this protein, suggesting their role in overcoming multidrug resistance .

Mecanismo De Acción

Royleanone exerts its effects primarily through the inhibition of P-glycoprotein, which is involved in drug efflux in cancer cells. This inhibition enhances the efficacy of chemotherapeutic agents by preventing the cancer cells from expelling the drugs . Molecular docking studies have shown that this compound derivatives bind to the M-site of P-glycoprotein, acting as noncompetitive efflux modulators .

Comparación Con Compuestos Similares

Royleanone is unique among abietane diterpenes due to its potent P-glycoprotein inhibitory activity. Similar compounds include:

6,7-Dehydrothis compound: Shares similar cytotoxic properties but differs in its specific molecular interactions.

7α-Acetoxy-6β-hydroxythis compound: Known for its antimicrobial activity.

Parvifloron D: Another abietane diterpene with notable anticancer properties.

Actividad Biológica

Royleanone, a diterpene derived from various species of the genus Plectranthus, has garnered significant attention in recent years due to its promising biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including its cytotoxic effects on cancer cells, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

1. Cytotoxic Activity

This compound exhibits notable cytotoxic effects against various cancer cell lines. A key study demonstrated that this compound derivatives significantly inhibited the proliferation of colon cancer cells by inducing apoptosis through a protein kinase C (PKC)-δ-dependent pathway, which involved the activation of caspase-3 .

Table 1: Cytotoxic Effects of this compound and Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound 2 | NCI-H460 | 2.7 | 4.3 |

| This compound 4 | NCI-H460/R | 2.2 | 3.2 |

| This compound 4 | MRC-5 (normal) | 2.0 | - |

| This compound 1 | NCI-H460 | Not specified | - |

The selectivity index indicates the preference of this compound for cancer cells over normal cells, suggesting its potential as a targeted therapeutic agent .

2. Structure-Activity Relationships (SAR)

Research has established critical SAR for this compound derivatives, indicating that substituents at positions 6 and/or 7 on the abietane skeleton are essential for enhancing cytotoxic effects. Specifically, substituents with log P values between 2 and 5 have been associated with improved activity . The presence of electron-donating groups at these positions has been linked to increased potency against cancer cell lines.

The mechanisms underlying the biological activity of this compound involve several pathways:

- Apoptosis Induction : this compound triggers mitochondrial pathways leading to apoptosis in cancer cells, characterized by caspase activation .

- PKC Activation : Certain derivatives selectively activate PKC isoforms, particularly PKC-δ, which is implicated in pro-apoptotic signaling and anti-migratory effects in colon cancer models .

- P-glycoprotein Inhibition : Some derivatives exhibit inhibitory effects on P-glycoprotein (P-gp), a protein associated with drug resistance in cancer therapy. For instance, derivative 4 showed significant inhibition with a favorable pharmacological profile compared to known inhibitors .

4. Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported its efficacy against gram-positive bacteria, suggesting potential applications in treating infections .

Table 2: Antimicrobial Efficacy of this compound Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | Not specified |

| This compound | Bacillus subtilis | Not specified |

5. Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound and its derivatives:

- Colon Cancer Models : In vivo studies using xenograft mouse models demonstrated that this compound derivatives effectively reduced tumor growth without significant toxicity to normal tissues .

- Comparative Studies : Research comparing various diterpenes revealed that royleanones possess superior selectivity and potency against lung cancer cells compared to other natural compounds .

Propiedades

IUPAC Name |

1-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-11(2)14-16(21)12-7-8-13-19(3,4)9-6-10-20(13,5)15(12)18(23)17(14)22/h11,13,21H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJOAZYNSZDFSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2)(C)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30987592 | |

| Record name | 12-Hydroxyabieta-8,12-diene-11,14-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6812-87-9 | |

| Record name | ROYLEANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 12-Hydroxyabieta-8,12-diene-11,14-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary cellular targets of royleanones?

A1: While the exact mechanisms of action are still under investigation, research suggests that biological membranes are primary targets of royleanones. [] They exhibit protonophoric activity, meaning they can transport protons across lipid bilayers, disrupting membrane potential and function. [] This property likely contributes to their observed cytotoxicity and antimicrobial effects. []

Q2: How do royleanones induce apoptosis in cancer cells?

A2: Royleanones have been shown to induce apoptosis in various cancer cell lines, including prostate cancer cells. [] This effect is mediated, at least in part, by the mitochondrial pathway. [] Royleanones disrupt mitochondrial membrane potential (MMP), leading to the release of pro-apoptotic factors and activation of the caspase cascade, ultimately resulting in programmed cell death. []

Q3: Do royleanones interact with drug efflux pumps like P-glycoprotein (P-gp)?

A3: Interestingly, 6,7-dehydroroyleanone (DHR), a specific this compound, has been found not to be a substrate of the P-gp efflux pump. [] This is significant because P-gp overexpression is a major mechanism of multidrug resistance (MDR) in cancer cells. [, ] Therefore, DHR and potentially other royleanones could be promising candidates for overcoming MDR in cancer treatment.

Q4: What is the general molecular formula and weight of royleanones?

A4: Royleanones share a core abietane diterpenoid structure with variations in functional groups. While specific molecular weights vary, this compound (C20H28O3) itself has a molecular weight of 316.43 g/mol. [, ]

Q5: What spectroscopic techniques are used to characterize royleanones?

A5: Various spectroscopic methods are employed for structural elucidation of royleanones, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1D and 2D NMR experiments (including 1H NMR and 13C NMR) are crucial for determining the structure and stereochemistry. [, , , ]

- Mass spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides accurate mass measurements, aiding in molecular formula determination. []

- Infrared (IR) spectroscopy: IR spectra provide information about functional groups, particularly carbonyl and hydroxyl groups. []

- Ultraviolet-visible (UV-Vis) spectroscopy: UV-Vis spectra offer insights into the electronic structure and conjugation within the molecule, particularly the quinone chromophore. []

- Vibrational circular dichroism (VCD) spectroscopy: VCD, a chiroptical method, is used to determine the absolute configuration of chiral molecules. []

Q6: What is known about the stability of royleanones under various conditions?

A6: Royleanones, particularly those with ester functionalities, can exhibit stability issues. [, ] For example, some benzoylated derivatives have shown instability. [, ] Factors like pH, temperature, and the presence of oxidizing agents can influence stability. [] Further research is needed to fully characterize the stability profiles of different this compound derivatives under various conditions.

Q7: How is computational chemistry used in this compound research?

A7: Computational methods play a significant role in:

- Molecular docking: Docking studies predict the binding affinities and interactions of royleanones with target proteins, such as P-glycoprotein (P-gp). [, , ] This helps elucidate potential mechanisms of action and identify promising derivatives for further development.

- Molecular dynamics (MD) simulations: MD simulations analyze the stability and dynamic behavior of this compound-protein complexes over time, providing insights into binding kinetics and conformational changes. [, ]

- Quantitative Structure-Activity Relationship (QSAR) modeling: QSAR studies correlate the structural features of royleanones with their biological activities. [, ] This information is valuable for designing new derivatives with improved potency and selectivity.

- Local reactivity descriptors: These calculations, such as condensed Fukui functions and dual descriptors, can be used to understand the reactivity of royleanones and predict possible degradation pathways. []

Q8: How do structural modifications affect the biological activity of royleanones?

A8: SAR studies are crucial for understanding the relationship between the chemical structure of royleanones and their biological activity:

- C-12 Modifications: Smaller substituents at position C-12, compared to bulky benzoyl rings, might improve activity and stability. []

- C-6 & C-7 Substitutions: The presence of electron-donating groups, such as hydroxyl or acetoxy groups, at positions C-6 and/or C-7 is often associated with enhanced cytotoxic activity. [, ]

- Hydrophobicity: Substituents with logP values between 2 and 5 tend to display higher cytotoxic effects, suggesting a role for hydrophobicity in target interaction. []

- Aromatic Moieties: Introducing aromatic rings can increase binding affinity to certain targets, such as P-gp, potentially due to π-π interactions. [, ]

- Benzoylation: Benzoylation of the hydroxyl group at C-6 has been shown to enhance stability and potentially improve biological activity. [, , ]

Q9: What in vitro assays are used to assess the biological activity of royleanones?

A9: Several in vitro assays are employed, including:

- Cytotoxicity assays: MTT and other viability assays are used to evaluate the antiproliferative effects of royleanones on various cancer cell lines, including breast, colon, and lung cancer cells. [, , , ]

- Apoptosis assays: Techniques like acridine orange/ethidium bromide staining and Annexin V/propidium iodide staining are used to detect and quantify apoptosis induction by royleanones. []

- Cell cycle analysis: Flow cytometry is utilized to determine the effects of royleanones on cell cycle progression, such as inducing cell cycle arrest. []

- Antimicrobial assays: Agar well diffusion and broth microdilution methods are used to determine the minimum inhibitory concentration (MIC) of royleanones against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Enterococcus spp., including resistant strains. [, , ]

Q10: What is known about the in vivo efficacy of royleanones?

A10: While in vitro studies have demonstrated promising results, further in vivo research is necessary to confirm the therapeutic potential of royleanones. Animal models, particularly those relevant to specific diseases like cancer, are needed to evaluate efficacy, safety, and pharmacokinetic properties.

Q11: What drug delivery strategies have been explored for royleanones?

A11: To enhance solubility, bioavailability, and target specificity, several approaches are being investigated:

- Nanoencapsulation: Encapsulating royleanones into nanoparticles, such as lipid-based or polymeric nanoparticles, can improve their delivery to tumor cells and reduce systemic toxicity. [, ]

- Self-assembled nanoparticles: Conjugating royleanones with self-assembly inducers like squalene or oleic acid can create nanoparticles for enhanced drug delivery. []

- Lipid-drug conjugates: Linking royleanones to lipid moieties can improve their solubility in aqueous environments and facilitate cellular uptake. []

Q12: What analytical techniques are commonly used for this compound analysis?

A12: Various methods are employed for the extraction, separation, identification, and quantification of royleanones from plant sources and biological samples:

- Extraction: Common methods include maceration, ultrasound-assisted extraction, and supercritical fluid extraction using solvents like acetone, methanol, or supercritical CO2. [, ]

- Chromatography: High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) is widely used for separation and quantification of royleanones. [, ]

- High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a liquid-liquid chromatography technique used for the separation and purification of natural products, including royleanones. []

Q13: What are some key milestones in this compound research?

A13:

- Early isolation and structural elucidation: this compound was first isolated from the roots of Inula royleana D.C. in the 1960s. [] Its structure was determined through degradation studies and confirmed by total synthesis. [, ]

- Discovery of diverse biological activities: Over the years, numerous studies have revealed a wide range of biological activities for royleanones, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties. [, , , ]

- Exploration of structure-activity relationships: Extensive SAR studies have been conducted to understand how structural modifications of royleanones influence their potency, selectivity, and pharmacological properties. [, , ]

- Development of synthetic and semisynthetic approaches: Researchers have successfully developed methods for the synthesis and semisynthesis of royleanones, enabling the production of novel analogues for biological evaluation. [, , , ]

- Advancements in drug delivery and targeting: Significant efforts have been made to develop efficient drug delivery systems for royleanones, such as nanoencapsulation and lipid-drug conjugates, to improve their bioavailability and target specificity. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.